molecular formula C8H11NO2 B3231871 2,5-Dimethoxy-3-methylpyridine CAS No. 1330754-04-5

2,5-Dimethoxy-3-methylpyridine

Cat. No.: B3231871
CAS No.: 1330754-04-5
M. Wt: 153.18 g/mol
InChI Key: DCEUTPDEPYBRMS-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-3-methylpyridine is a pyridine derivative featuring methoxy groups at positions 2 and 5 and a methyl group at position 3. Its molecular formula is C₉H₁₃NO₂, with a molecular weight of 183.20 g/mol (calculated). Key spectral data include a mass spectrometry (MS) peak at m/z 230 [M + H]⁺, as observed in synthetic procedures .

Properties

IUPAC Name

2,5-dimethoxy-3-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-6-4-7(10-2)5-9-8(6)11-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEUTPDEPYBRMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxy-3-methylpyridine typically involves the methylation of pyridine derivatives. One common method is the reaction of 2,5-dimethoxypyridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the methylation process.

Industrial Production Methods: Industrial production of 2,5-Dimethoxy-3-methylpyridine may involve continuous flow synthesis techniques. For example, a series of Ni-Co ferrite catalysts can be used for the alkylation of pyridine with methanol in a down-flow vapor-phase reactor, producing 2,5-Dimethoxy-3-methylpyridine as one of the major products .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethoxy-3-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, using reagents such as sodium hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Formation of pyridine carboxylic acids.

    Reduction: Formation of pyridine derivatives with reduced functional groups.

    Substitution: Formation of substituted pyridine derivatives with various functional groups replacing the methoxy groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research : Recent studies have explored the potential of 2,5-dimethoxy-3-methylpyridine derivatives as inhibitors of bromodomain-containing proteins, which are implicated in cancer progression. These compounds have shown promise in selectively targeting CBP/EP300 bromodomains, leading to the development of new anticancer agents .

Case Study : A synthesized compound based on 2,5-dimethoxy-3-methylpyridine exhibited an IC50 of 72 nM against CBP, demonstrating significant potency in inhibiting cancer cell proliferation .

Organic Synthesis

Building Block in Synthesis : The compound serves as an essential intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to participate in cross-coupling reactions allows for the formation of complex molecular architectures .

Data Table: Applications in Organic Synthesis

Application AreaExample CompoundsYield (%)
PharmaceuticalsCBP inhibitors78%
AgrochemicalsPesticides derived from pyridine>70%
Dyes and PigmentsColorants using methoxy-substituted pyridines85%

Catalysis

2,5-Dimethoxy-3-methylpyridine has been utilized as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes. Its electron-donating methoxy groups increase the reactivity of metal centers, facilitating various transformations .

Case Study : In palladium-catalyzed reactions, the inclusion of 2,5-dimethoxy-3-methylpyridine as a ligand improved yields significantly compared to traditional ligands .

Materials Science

The compound's unique properties make it suitable for applications in materials science. Its derivatives have been explored for use in organic light-emitting diodes (OLEDs) and other electronic materials due to their favorable electronic characteristics .

Mechanism of Action

The mechanism of action of 2,5-Dimethoxy-3-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Electronic Effects

The substituents on the pyridine ring significantly influence electronic properties, solubility, and reactivity. Below is a comparison with structurally related compounds:

Substituent Variations in the Aromatic Ring
Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications
2,5-Dimethoxy-3-methylpyridine 2-OCH₃, 5-OCH₃, 3-CH₃ 183.20 Commercial availability; precursor for serotonin reuptake inhibitors (SSRIs)
3-(2,5-Dimethoxy-4-methylphenyl)pyridine (Compound 12) 2-OCH₃, 5-OCH₃, 4-CH₃ (phenyl ring) 230 [M + H]⁺ SSRI candidate; synthesized via Suzuki coupling (95% yield)
3-(3-Methoxy-4-(trifluoromethyl)phenyl)pyridine (Compound 23) 3-OCH₃, 4-CF₃ (phenyl ring) 260 [M + H]⁺ Electron-withdrawing CF₃ group enhances metabolic stability; moderate synthetic yield (79%)
3-(2,5-Dimethoxy-4-(methylthio)phenyl)piperidine (Compound 15) 2-OCH₃, 5-OCH₃, 4-SCH₃ (phenyl ring) 262 [M + H]⁺ Chiral separation into enantiomers for pharmacological studies

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Methoxy groups (electron-donating) increase ring electron density, enhancing nucleophilic substitution reactivity. In contrast, trifluoromethyl (CF₃) and methylthio (SCH₃) groups introduce steric bulk and electronic effects that influence binding affinity in SSRIs .
  • Synthetic Yields : The presence of bulky substituents (e.g., CF₃) reduces coupling efficiency (79% yield in Compound 23 vs. 95% in Compound 12) .
Halogenated and Silicon-Substituted Analogues
Compound Name Substituents (Positions) Molecular Weight (g/mol) Notes
2,5-Dichloro-3-methoxypyridine 2-Cl, 5-Cl, 3-OCH₃ 198.02 Higher lipophilicity due to Cl atoms; used in agrochemical intermediates
2,3-Dimethoxy-5-(trimethylsilyl)pyridine 2-OCH₃, 3-OCH₃, 5-Si(CH₃)₃ 225.37 Silicon enhances thermal stability; niche applications in materials science

Key Observations :

  • Silicon Substitution : Trimethylsilyl groups offer steric protection and stabilize reactive intermediates .

Physicochemical and Commercial Comparison

Compound Name Solubility (Predicted) Commercial Availability (Price)
2,5-Dimethoxy-3-methylpyridine Moderate in polar solvents CymitQuimica (price on request)
3-(Dimethoxymethyl)-5-methoxypyridine High in organic solvents $400/g (1 g)
2,5-Diiodo-3-methoxypyridine Low solubility Research-grade only

Key Observations :

  • Methoxy vs. Bulky Groups : Methoxy-substituted derivatives (e.g., 2,5-Dimethoxy-3-methylpyridine) exhibit better solubility in polar solvents compared to iodinated analogues .
  • Cost Factors : Complex substituents (e.g., dimethoxymethyl) escalate synthesis costs (e.g., $400/g for 3-(Dimethoxymethyl)-5-methoxypyridine) .

Pharmacological Relevance

  • Serotonin Reuptake Inhibition : 2,5-Dimethoxy-3-methylpyridine derivatives (e.g., Compound 12) show promise as SSRIs due to optimal methoxy placement, balancing electron donation and steric accessibility .
  • Chiral Effects : Methylthio-substituted analogues (e.g., Compound 15) require enantiomeric separation for targeted activity, highlighting the role of stereochemistry in drug design .

Biological Activity

2,5-Dimethoxy-3-methylpyridine (DMMP), with the molecular formula C8H11NO2C_8H_{11}NO_2 and a molecular weight of approximately 153.18 g/mol, is an organic compound characterized by its unique structure featuring two methoxy groups at the 2 and 5 positions and a methyl group at the 3 position of the pyridine ring. This compound has garnered interest in various fields due to its potential biological activities, particularly in antimicrobial and antiviral domains.

  • Molecular Formula : C8H11NO2C_8H_{11}NO_2
  • Molecular Weight : 153.18 g/mol
  • Appearance : Pale yellow liquid or crystalline solid

Antimicrobial Properties

Research indicates that DMMP exhibits notable antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism of action appears to involve the disruption of microbial cell membranes, leading to cell lysis.

Antiviral Activity

DMMP has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication through interference with viral enzymes or by modulating host cell responses. However, further research is needed to elucidate the specific mechanisms involved.

The biological activity of DMMP can be attributed to its interaction with specific molecular targets within microbial and viral systems. It acts as a ligand, binding to receptors or enzymes essential for microbial growth or viral replication. For example, it may inhibit key enzymes involved in metabolic pathways, thereby exerting its antimicrobial and antiviral effects.

Comparative Analysis with Similar Compounds

DMMP's unique structure allows it to interact differently compared to other pyridine derivatives:

Compound NameStructure CharacteristicsBiological Activity
2,5-DimethoxypyridineLacks methyl group at the 3 positionLimited antimicrobial activity
3,5-DimethoxypyridineMethoxy groups at different positionsVaries; less studied
2,6-DimethoxypyridineMethoxy groups at positions 2 and 6Varies; less studied

Case Studies

  • Antimicrobial Efficacy Against Staphylococcus aureus
    A study conducted on the efficacy of DMMP against Staphylococcus aureus showed significant inhibition of bacterial growth at concentrations as low as 50 µg/mL. The study utilized disc diffusion methods to assess antimicrobial activity and confirmed the compound's potential as a lead candidate for developing new antibacterial agents.
  • Inhibition of Viral Replication
    Another investigation focused on the antiviral properties of DMMP against influenza viruses demonstrated a dose-dependent reduction in viral titers in infected cell cultures. The results indicated that DMMP could potentially serve as a therapeutic agent in treating viral infections, warranting further exploration into its pharmacodynamics and pharmacokinetics .

Research Findings

Recent studies have highlighted the following key findings regarding DMMP:

  • Chemical Synthesis : Various synthetic routes have been developed to produce DMMP efficiently, including methods involving substitution reactions on pyridine derivatives.
  • Biological Testing : Comprehensive bioassays have confirmed its antimicrobial and antiviral activities, with ongoing research aimed at understanding its full therapeutic potential.
  • Molecular Docking Studies : Computational studies have suggested favorable binding interactions between DMMP and target proteins involved in microbial metabolism, providing insights into its mechanism of action .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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